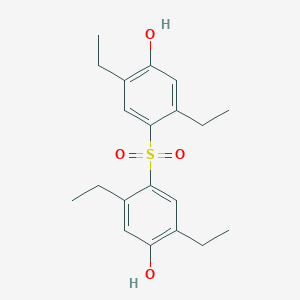![molecular formula C12H17BrO2Si B14306755 Methyl 2-[bromo(trimethylsilyl)methyl]benzoate CAS No. 114474-05-4](/img/structure/B14306755.png)
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate is an organic compound with the molecular formula C12H17BrO2Si It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromo(trimethylsilyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bromo(trimethylsilyl)methyl]benzoate typically involves the bromination of methyl 2-(trimethylsilyl)methylbenzoate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced to form Methyl 2-(trimethylsilyl)methylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the trimethylsilyl group to a hydroxyl group, forming Methyl 2-(hydroxymethyl)benzoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of Methyl 2-(azidomethyl)benzoate or Methyl 2-(thiocyanatomethyl)benzoate.
Reduction: Formation of Methyl 2-(trimethylsilyl)methylbenzoate.
Oxidation: Formation of Methyl 2-(hydroxymethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical activity.
Biology: Employed in the study of enzyme-catalyzed reactions involving benzoate derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 2-[bromo(trimethylsilyl)methyl]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The trimethylsilyl group can stabilize carbocations formed during these reactions, facilitating the formation of new bonds. Additionally, the ester group can participate in various transformations, including hydrolysis and transesterification.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[bromo(trimethylsilyl)methyl]benzoate can be compared with other similar compounds such as:
Methyl 2-bromobenzoate: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Methyl 2-(bromomethyl)benzoate: Similar structure but without the trimethylsilyl group, leading to different reactivity and stability.
Methyl 2-(trimethylsilyl)methylbenzoate: Lacks the bromine atom, making it less reactive towards nucleophiles.
The presence of both the bromine and trimethylsilyl groups in this compound makes it a unique and versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
114474-05-4 |
|---|---|
Molekularformel |
C12H17BrO2Si |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
methyl 2-[bromo(trimethylsilyl)methyl]benzoate |
InChI |
InChI=1S/C12H17BrO2Si/c1-15-12(14)10-8-6-5-7-9(10)11(13)16(2,3)4/h5-8,11H,1-4H3 |
InChI-Schlüssel |
DACWDZKHTSKGNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C([Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



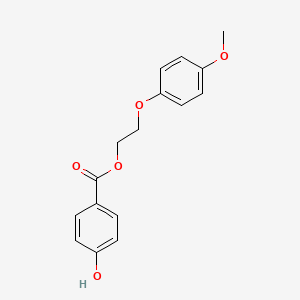
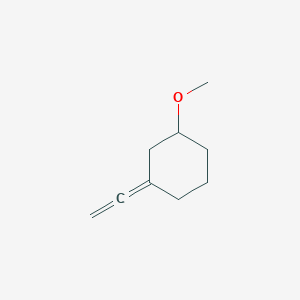

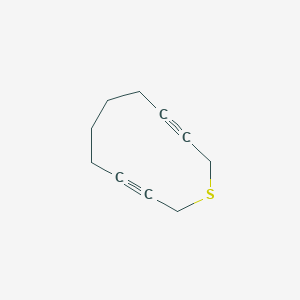
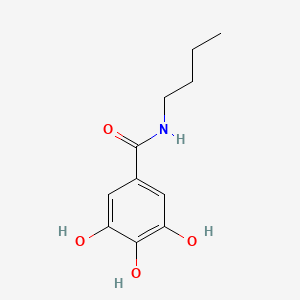
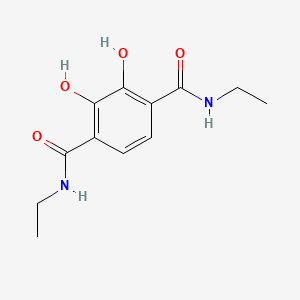


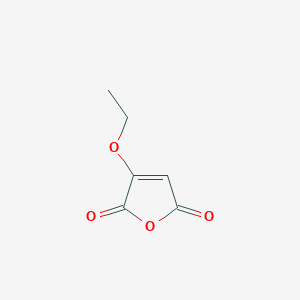
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
